5-(5-Bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17868774
Molecular Formula: C8H4BrN3O3
Molecular Weight: 270.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrN3O3 |
|---|---|
| Molecular Weight | 270.04 g/mol |
| IUPAC Name | 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H4BrN3O3/c9-4-1-2-5(10-3-4)7-11-6(8(13)14)12-15-7/h1-3H,(H,13,14) |
| Standard InChI Key | HLZVWNNTCBJXTG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, reflects its hybrid structure comprising a 1,2,4-oxadiazole ring (positions 1–5) and a 5-bromopyridin-2-yl substituent at position 5 of the oxadiazole . Its molecular formula, C₈H₄BrN₃O₃, corresponds to a molecular weight of 270.04 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1341470-99-2 | |
| SMILES | C1=CC(=NC=C1Br)C2=NC(=NO2)C(=O)O | |
| InChIKey | HLZVWNNTCBJXTG-UHFFFAOYSA-N |
Structural Features
The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen atoms and one oxygen atom, contributing to its π-electron-deficient nature. This property facilitates hydrogen bonding and dipole-dipole interactions with biological targets . The bromine atom at position 5 of the pyridine ring enhances electrophilicity, potentially improving binding affinity in enzyme-active sites .
X-ray crystallography and computational modeling reveal that the carboxylic acid group at position 3 of the oxadiazole adopts a planar conformation, enabling resonance stabilization and participation in salt bridge formation . The bromopyridyl moiety extends perpendicularly to the oxadiazole plane, creating a rigid, L-shaped geometry that complements hydrophobic pockets in proteins .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves a two-step protocol:
-
Activation of Carboxylic Acids: A precursor carboxylic acid (e.g., 5-bromopyridine-2-carboxylic acid) is activated using coupling agents such as carbodiimides.
-
Cyclization with Amidoximes: The activated intermediate reacts with amidoximes under reflux in polar aprotic solvents (e.g., dimethylacetamide) to form the oxadiazole ring .
Recent optimizations employ palladium-catalyzed cross-coupling reactions to introduce substituents. For example, Suzuki-Miyaura coupling with potassium trifluoroborate derivatives enables the incorporation of aromatic groups at specific positions .
Analytical Techniques
-
Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients achieves >98% purity.
-
Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=2.4 Hz, 1H, pyridine-H), 8.37 (dd, J=8.8, 2.4 Hz, 1H, pyridine-H), 7.89 (d, J=8.8 Hz, 1H, pyridine-H).
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (C=N stretch).
-
-
Thermal Analysis: Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, indicating moderate thermal stability.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays demonstrate that 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The bromine atom enhances membrane penetration, while the oxadiazole ring disrupts bacterial cell wall synthesis via inhibition of penicillin-binding proteins .
Antitubercular Activity
This compound shows promise against Mycobacterium tuberculosis (MIC = 0.7 μM) by targeting the thioesterase domain of polyketide synthase 13 (Pks13), an enzyme essential for mycolic acid biosynthesis . Crystallographic studies reveal that the oxadiazole core occupies a hydrophobic tunnel in Pks13, displacing polypropylene glycol substrates (Figure 1) .
Table 1: Key Antitubercular Derivatives and Their Potencies
| Compound | Pks13 IC₅₀ (μM) | MIC (μM) | hERG Inhibition (IC₅₀) |
|---|---|---|---|
| 50 | 0.12 | 0.7 | >20 μM |
| 105 | 0.09 | 0.5 | 0.8 μM |
Applications in Medicinal Chemistry
Drug Design Considerations
-
Bioisosteric Replacement: The 1,2,4-oxadiazole ring serves as a bioisostere for ester or amide groups, improving metabolic stability .
-
ADMET Profiling:
Case Study: SARS-CoV-2 PLpro Inhibition
Oxadiazole derivatives inhibit SARS-CoV-2 papain-like protease (PLpro) by chelating the catalytic cysteine residue (Cys111). Molecular docking predicts a binding energy of −8.2 kcal/mol for 5-(5-bromopyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, positioning the bromopyridyl group near the S4 pocket .
Comparative Analysis with Related Oxadiazoles
5-(5-Bromothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid differs by replacing the pyridine ring with a thiophene. This modification reduces MIC against M. tuberculosis to 1.2 μM but improves aqueous solubility (LogP = 1.2).
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume